molecular formula C9H8N6OS B11471896 3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11471896
M. Wt: 248.27 g/mol
InChI Key: HQJLHXBUEXAJRW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a triazolo-thiadiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of pyrazine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolo-thiadiazole core. The methoxymethyl group is introduced through a subsequent alkylation reaction using methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of signal transduction pathways that are crucial for cell growth and proliferation, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
  • 3-(Methoxymethyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(Methoxymethyl)-6-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazinyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C9H8N6OS

Molecular Weight

248.27 g/mol

IUPAC Name

3-(methoxymethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C9H8N6OS/c1-16-5-7-12-13-9-15(7)14-8(17-9)6-4-10-2-3-11-6/h2-4H,5H2,1H3

InChI Key

HQJLHXBUEXAJRW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C2N1N=C(S2)C3=NC=CN=C3

Origin of Product

United States

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